molecular formula C8H8Cl2O2S B12093225 (2-Chloro-4-methylphenyl)methanesulfonyl chloride

(2-Chloro-4-methylphenyl)methanesulfonyl chloride

Cat. No.: B12093225
M. Wt: 239.12 g/mol
InChI Key: FAOOBULGDWOSTB-UHFFFAOYSA-N
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Description

(2-Chloro-4-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (2-Chloro-4-methylphenyl)methanesulfonyl chloride typically begins with 2-chloro-4-methylphenol.

    Chlorosulfonation: The phenol is treated with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced to the benzene ring.

    Purification: The crude product is purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, often involving continuous flow systems and automated control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: (2-Chloro-4-methylphenyl)methanesulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: While the compound itself is not typically oxidized or reduced, it can participate in reactions where it acts as an oxidizing or reducing agent.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, toluene, and other non-polar solvents.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

  • Reaction with an amine yields a sulfonamide.
  • Reaction with an alcohol yields a sulfonate ester.
  • Reaction with a thiol yields a sulfonate thioester.

Scientific Research Applications

Chemistry

In organic synthesis, (2-Chloro-4-methylphenyl)methanesulfonyl chloride is used as a reagent for introducing the sulfonyl chloride group into molecules. This functional group is valuable for further chemical transformations.

Biology and Medicine

The compound is used in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs. These drugs have applications as antibiotics, diuretics, and antidiabetic agents.

Industry

In the chemical industry, this compound is used in the production of dyes, agrochemicals, and polymers. Its reactivity makes it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which (2-Chloro-4-methylphenyl)methanesulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity is exploited in the synthesis of sulfonamides, where the compound reacts with amines to form stable sulfonamide bonds.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: The parent compound without the chlorine and methyl substitutions.

    4-Methylbenzenesulfonyl chloride: Similar structure but lacks the chlorine atom.

    2-Chlorobenzenesulfonyl chloride: Similar structure but lacks the methyl group.

Uniqueness

(2-Chloro-4-methylphenyl)methanesulfonyl chloride is unique due to the presence of both chlorine and methyl substituents on the benzene ring. These substituents influence the compound’s reactivity and physical properties, making it distinct from its analogs. The chlorine atom increases the electrophilicity of the sulfonyl chloride group, while the methyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical behavior, applications, and comparison with similar compounds

Properties

Molecular Formula

C8H8Cl2O2S

Molecular Weight

239.12 g/mol

IUPAC Name

(2-chloro-4-methylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3

InChI Key

FAOOBULGDWOSTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CS(=O)(=O)Cl)Cl

Origin of Product

United States

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